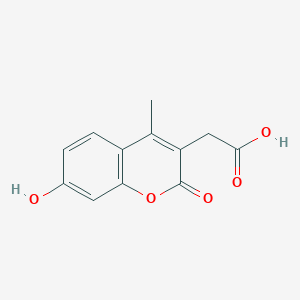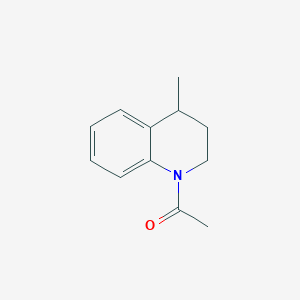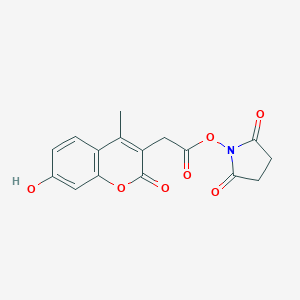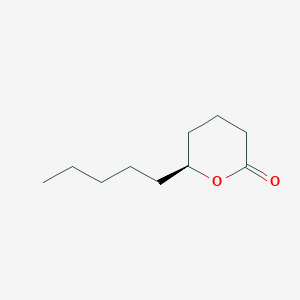
(S)-(-)-DELTA-DECANOLACTONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-DELTA-DECANOLACTONE is a chiral compound with a unique structure that includes a six-membered oxane ring with a pentyl substituent at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-DELTA-DECANOLACTONE typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol, followed by ring-opening addition with sodium cyanide. This is followed by a series of reactions including the Pinner reaction and protection reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of cost-effective and readily available raw materials, along with optimized reaction conditions, ensures high yield and stereoselectivity. The process is designed to be scalable and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-DELTA-DECANOLACTONE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxane ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(S)-(-)-DELTA-DECANOLACTONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes
Mechanism of Action
The mechanism of action of (S)-(-)-DELTA-DECANOLACTONE involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. Its unique structure allows it to participate in specific biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
(6R)-6-pentyloxan-2-one: The enantiomer of (S)-(-)-DELTA-DECANOLACTONE, with different stereochemistry.
5-methyltetrahydrofolic acid: A related compound with a similar oxane ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59285-67-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(6S)-6-pentyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
GHBSPIPJMLAMEP-VIFPVBQESA-N |
SMILES |
CCCCCC1CCCC(=O)O1 |
Isomeric SMILES |
CCCCC[C@H]1CCCC(=O)O1 |
Canonical SMILES |
CCCCCC1CCCC(=O)O1 |
Purity |
95% min. |
Synonyms |
Delta - 6S - Decalactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



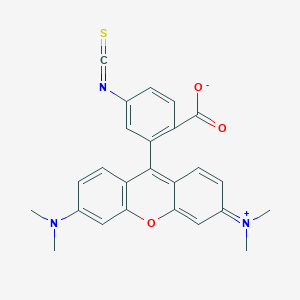

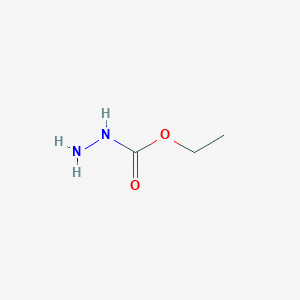
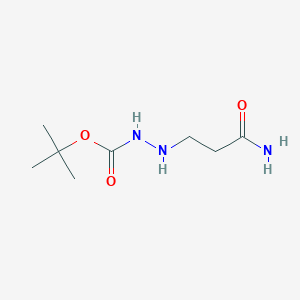



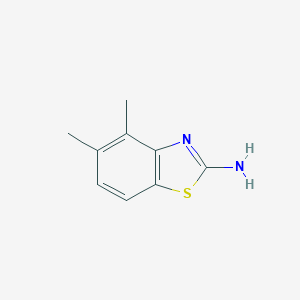
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
